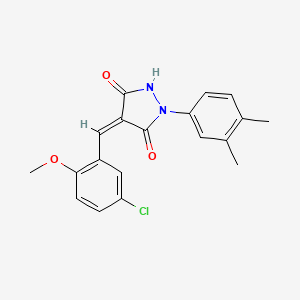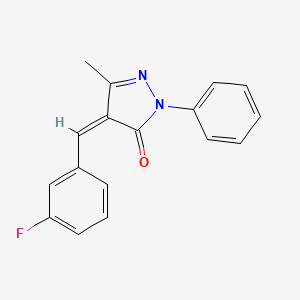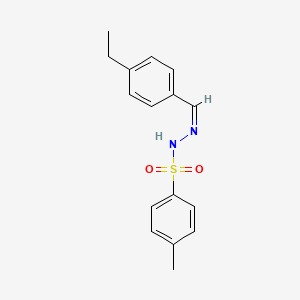![molecular formula C17H13BrN2O5 B5912720 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BF-1T and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of BF-1T is not fully understood. However, it has been suggested that BF-1T may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BF-1T has also been shown to bind to proteins and alter their conformation, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
BF-1T has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BF-1T has also been shown to bind to proteins and alter their conformation. Additionally, BF-1T has been shown to have potential use as a photosensitizer in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
BF-1T has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions. However, there are also limitations to using BF-1T in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of BF-1T. One future direction is to further investigate its potential use as a fluorescent probe for detecting protein-ligand interactions. Another future direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
BF-1T is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized through various methods and has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
BF-1T has been synthesized through various methods. One of the methods involves the reaction of 5-bromo-2-furancarboxylic acid with furfurylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-furylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T.
Applications De Recherche Scientifique
BF-1T has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. Additionally, BF-1T has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
5-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O5/c18-15-6-5-14(25-15)17(22)20-13(9-11-3-1-7-23-11)16(21)19-10-12-4-2-8-24-12/h1-9H,10H2,(H,19,21)(H,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENGVELZLYGIBJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912674.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)


![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)

![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)